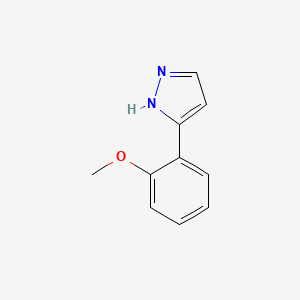

3-(2-Methoxyphenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGJCMICASHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371583 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-63-9 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole from 1,3-diketones

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole from 1,3-Diketones

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary synthetic pathway detailed herein is the classical Paal-Knorr pyrazole synthesis, commencing from a 1,3-diketone precursor. This document delves into the strategic considerations for precursor synthesis, the mechanistic underpinnings of the core cyclocondensation reaction, detailed experimental protocols, and methods for characterization and optimization. The content is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[1] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. The incorporation of specific aryl substituents, such as the 2-methoxyphenyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making compounds like this compound valuable building blocks in the design of novel therapeutics.

The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] This approach, rooted in the pioneering work of Knorr, offers a straightforward and efficient route to a diverse range of substituted pyrazoles.[5][6] This guide will focus on the practical application of this strategy for the synthesis of the title compound.

A Note on Nomenclature: The direct synthesis from the most accessible 1,3-diketone precursor, 1-(2-methoxyphenyl)butane-1,3-dione, yields 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole . For clarity and practical applicability, this guide will detail the synthesis of this specific, commonly synthesized derivative. The principles and protocols described are readily adaptable for other analogs.

Part 1: Retrosynthetic Strategy and Precursor Synthesis

A logical retrosynthetic analysis of the target pyrazole reveals the two primary synthons: a 1,3-diketone and hydrazine. The key is securing the requisite diketone, 1-(2-methoxyphenyl)butane-1,3-dione .

Caption: Retrosynthetic analysis of the target pyrazole.

The synthesis of the 1,3-diketone precursor is typically achieved via a base-mediated Claisen condensation between 2'-methoxyacetophenone and an acetylating agent like ethyl acetate.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)butane-1,3-dione

This protocol describes a standard procedure for synthesizing the diketone precursor.[7]

Materials:

-

2'-Methoxyacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes, Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.

-

Addition of Reactants: A solution of 2'-methoxyacetophenone (1.0 equivalent) and ethyl acetate (2.5 equivalents) in anhydrous THF is added dropwise to the stirred NaH suspension at room temperature.

-

Reaction: A vigorous reaction with hydrogen gas evolution will be observed. After the initial reaction subsides, the mixture is heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting ketone.

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess NaH is carefully quenched by the slow addition of water, followed by 1 M HCl until the solution is acidic (pH ~2-3).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,3-diketone.

-

Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 1-(2-methoxyphenyl)butane-1,3-dione as a solid or oil.[8]

Part 2: The Paal-Knorr Pyrazole Synthesis: Mechanistic Insights

The core of the synthesis is the Paal-Knorr reaction, a cyclocondensation that forms the aromatic pyrazole ring. The reaction proceeds under mildly acidic or neutral conditions, often in a protic solvent like ethanol.[5][6]

The mechanism involves a sequence of nucleophilic attacks and dehydrations:

-

Initial Attack: One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone. Due to the electronic influence of the methoxy-substituted aryl ring, the initial attack preferentially occurs at the acetyl carbonyl, which is sterically less hindered and electronically more accessible.

-

Intermediate Formation: This attack forms a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Final Dehydration: This cyclization yields a non-aromatic dihydroxypyrazole intermediate, which undergoes a final dehydration step to form the stable, aromatic 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole ring.

Caption: Simplified mechanism of the Paal-Knorr pyrazole synthesis.

Part 3: Experimental Protocol for Pyrazole Synthesis

This protocol details the cyclocondensation step.

Materials:

-

1-(2-Methoxyphenyl)butane-1,3-dione[9]

-

Hydrazine hydrate (or hydrazine sulfate with a base)

-

Absolute Ethanol

-

Glacial acetic acid (catalytic amount, optional)

-

Ice-cold water

-

Hexanes, Ethyl acetate for recrystallization

Procedure:

-

Dissolution: Dissolve 1-(2-methoxyphenyl)butane-1,3-dione (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction, though it often proceeds well without it.[10]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with stirring. The product will often precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole.

Caption: Experimental workflow for pyrazole synthesis.

Part 4: Product Characterization

Confirming the identity and purity of the synthesized 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole is critical. Standard analytical techniques are employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (~3.9 ppm, singlet, 3H), methyl group on the pyrazole ring (~2.3 ppm, singlet, 3H), aromatic protons of the methoxyphenyl ring (multiplets, 6.8-7.5 ppm, 4H), the pyrazole C4-H (~6.4 ppm, singlet, 1H), and a broad singlet for the N-H proton (>12 ppm).[11][12] |

| ¹³C NMR | Resonances for the methyl carbon, methoxy carbon, aromatic carbons, and the three distinct pyrazole ring carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~3200-3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[13] |

| Mass Spec. | A molecular ion peak [M]+ corresponding to the calculated molecular weight of C₁₁H₁₂N₂O (188.23 g/mol ). |

Part 5: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Reaction Yield | Incomplete reaction; formation of side products; loss during workup. | Increase reflux time or temperature. Ensure pH is near neutral or slightly acidic. Optimize precipitation/recrystallization conditions to minimize loss. |

| Regioisomer Formation | The unsymmetrical nature of the diketone allows for the formation of the 5-aryl-3-methyl isomer. | While often highly regioselective, the product mixture can be analyzed by ¹H NMR or HPLC. Reaction conditions (solvent, temperature) can be altered to favor the desired isomer. The reaction of aryl alkyl 1,3-diketones with hydrazine typically favors the formation of 3-aryl-5-alkylpyrazoles.[1] |

| Purification Difficulty | Oily product; impurities with similar polarity. | If recrystallization fails, employ column chromatography. Ensure starting materials are fully consumed to simplify purification. |

Conclusion

The synthesis of this compound derivatives via the Paal-Knorr condensation of 1,3-diketones with hydrazine is a highly reliable, efficient, and versatile methodology. It relies on accessible starting materials and follows a well-understood reaction mechanism, making it a cornerstone reaction for medicinal chemists. By carefully controlling the synthesis of the diketone precursor and the conditions of the final cyclization, researchers can readily access this valuable heterocyclic scaffold for application in drug discovery and development programs.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information (PMC). [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). National Center for Biotechnology Information (PMC). [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

-

Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (2020). ResearchGate. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

3-(2-Methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). SpectraBase. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

1,3-Butanedione, 1-(2-hydroxy-5-methoxyphenyl)-. (n.d.). LookChem. [Link]

-

Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions. (n.d.). Royal Society of Chemistry. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (2008). ResearchGate. [Link]

-

3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (2008). National Center for Biotechnology Information (PMC). [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). ResearchGate. [Link]

-

Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2014). ResearchGate. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. (1967). ACS Publications. [Link]

-

1-(2-Methoxyphenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(2-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 56290-53-0 [chemicalbook.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cyclocondensation Mechanism for the Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. The core of this synthesis lies in the Knorr pyrazole synthesis, a classic and versatile method for the formation of the pyrazole ring. This document will delve into the mechanistic intricacies of this cyclocondensation reaction, offering insights into the underlying principles that govern its outcome. Authored from the perspective of a Senior Application Scientist, this guide bridges theoretical organic chemistry with practical laboratory considerations, providing detailed experimental protocols, discussions on regioselectivity, and thorough characterization of the target molecule.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, with numerous approved drugs and clinical candidates incorporating the pyrazole ring. Their prevalence in medicinal chemistry stems from their ability to act as versatile pharmacophores, engaging in a variety of non-covalent interactions with biological targets. Furthermore, the pyrazole core is metabolically stable and can be readily functionalized to modulate physicochemical properties, making it an attractive scaffold for the design of novel therapeutic agents. Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals, dyes, and as ligands in coordination chemistry.

The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules. The presence of the methoxy-substituted phenyl ring at the 3-position of the pyrazole core offers opportunities for further chemical modification and introduces specific steric and electronic properties that can be exploited in various applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence, beginning with the formation of a 1,3-dicarbonyl intermediate, followed by its cyclocondensation with hydrazine. This approach is a variation of the well-established Knorr pyrazole synthesis.[1][2]

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 1,3-Diketone Precursor

The key intermediate for the pyrazole synthesis is the unsymmetrical 1,3-diketone, 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione. This is prepared via a base-mediated Claisen condensation between 2-methoxyacetophenone and ethyl benzoate.[3]

Mechanism of the Claisen Condensation:

The Claisen condensation involves the nucleophilic acyl substitution of an ester with an enolate. In this case, a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of 2-methoxyacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the 1,3-diketone. The reaction is typically driven to completion by the deprotonation of the newly formed diketone, which is more acidic than the starting ketone. An acidic workup is then required to neutralize the enolate and afford the final 1,3-dicarbonyl compound.

Figure 2: Generalized mechanism of the Claisen condensation.

Part 2: Cyclocondensation to Form the Pyrazole Ring

The cornerstone of this synthesis is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] This reaction is typically carried out in an acidic medium, which catalyzes the key steps of the mechanism.[4]

Detailed Mechanism of Cyclocondensation:

The acid-catalyzed cyclocondensation of 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione with hydrazine proceeds through a series of well-defined steps:

-

Initial Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-diketone. Given the unsymmetrical nature of the diketone, this attack can occur at either the carbonyl group adjacent to the 2-methoxyphenyl ring or the one adjacent to the phenyl ring. The relative electrophilicity of the two carbonyl carbons, influenced by steric and electronic factors, will determine the initial site of attack. Generally, the less sterically hindered and more electronically deficient carbonyl is favored. This is a reversible process that leads to the formation of a hemiaminal intermediate, which then dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms a five-membered ring intermediate, a pyrazolidine derivative.

-

Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, typically facilitated by the acidic conditions, to eliminate a molecule of water and form a dihydropyrazole (pyrazoline). Subsequent tautomerization or oxidation leads to the formation of the stable, aromatic pyrazole ring.

Regioselectivity:

A critical consideration in the synthesis of pyrazoles from unsymmetrical 1,3-diketones is regioselectivity. The reaction of 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione with hydrazine can potentially yield two regioisomers: 3-(2-methoxyphenyl)-5-phenyl-1H-pyrazole and 3-phenyl-5-(2-methoxyphenyl)-1H-pyrazole. The final product distribution is determined by the initial site of nucleophilic attack by the hydrazine.

Several factors influence the regioselectivity, including:

-

Steric Hindrance: The less sterically hindered carbonyl group is generally more accessible to the incoming nucleophile.

-

Electronic Effects: The electron-withdrawing or -donating nature of the substituents on the phenyl rings can alter the electrophilicity of the adjacent carbonyl carbons.

-

Reaction Conditions: The pH of the reaction medium can influence the protonation state of both the diketone and the hydrazine, thereby affecting the reaction pathway.[5]

In the case of 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione, the electronic and steric effects are subtle. However, it is generally observed that the initial attack of hydrazine occurs at the more reactive carbonyl group. Under acidic conditions, the reaction often favors the formation of the isomer where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon. Without specific experimental data for this exact substrate, predicting the major regioisomer with certainty is challenging. However, for the purpose of this guide, we will focus on the synthesis of this compound.

Sources

- 1. rsc.org [rsc.org]

- 2. summit.sfu.ca [summit.sfu.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

starting materials for 3-(2-Methoxyphenyl)-1H-pyrazole synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes and requisite starting materials for the preparation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will dissect two principal and field-proven strategies: the Knorr pyrazole synthesis, proceeding through a 1,3-dicarbonyl intermediate, and the cyclocondensation of an α,β-unsaturated carbonyl compound (chalcone derivative). This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies to guide rational synthesis design.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The specific substitution pattern, as in this compound, fine-tunes its steric and electronic profile, making it a key building block in the development of targeted therapeutics, including anti-inflammatory agents and kinase inhibitors.[1][4]

The successful synthesis of this target molecule hinges on the strategic selection of appropriate starting materials. The choice of precursors directly dictates the reaction pathway, influences yield and purity, and determines the overall efficiency of the synthesis. This guide will explore the foundational starting materials and the chemical logic underpinning their conversion to the final pyrazole product.

Primary Synthetic Strategies and Core Starting Materials

The construction of the pyrazole ring is most commonly achieved via the cyclocondensation of a binucleophile, typically hydrazine, with a three-carbon electrophilic synthon.[5][6] The two dominant approaches tailored for the synthesis of this compound are detailed below.

Strategy 1: The Knorr Pyrazole Synthesis via a 1,3-Dicarbonyl Intermediate

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and reliable methods for pyrazole synthesis.[3][7][8] The core principle is the condensation of a 1,3-dicarbonyl compound with hydrazine or one of its derivatives.[9]

Core Starting Materials:

-

Binucleophile: Hydrazine Hydrate (H₂N-NH₂·H₂O) or Hydrazine Hydrochloride.

-

Three-Carbon Synthon: 1-(2-methoxyphenyl)butane-1,3-dione.

The structure of the 1,3-dicarbonyl precursor is critical as it directly maps onto the final product. The 2-methoxyphenyl group attached to one carbonyl carbon will ultimately reside at the 3-position of the pyrazole ring, while the methyl group from the acetyl end will occupy the 5-position.

This essential dicarbonyl starting material is not commonly available commercially and must be synthesized, typically via a Claisen condensation.

Starting Materials for the Precursor:

-

Ketone: 2'-Methoxyacetophenone

-

Ester: Ethyl acetate

-

Base: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the α-carbon of the ester.

The reaction involves the base-mediated condensation of 2'-methoxyacetophenone with ethyl acetate to form the β-diketone. 2'-Methoxyacetophenone itself can be prepared by the methylation of o-hydroxyacetophenone.[10][11]

The reaction mechanism is a well-established sequence of condensation and cyclization.[8][12]

-

Initial Condensation: One nitrogen atom of hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The aryl-substituted carbonyl is generally more electrophilic and reacts first.

-

Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration and Aromatization: The resulting cyclic hemiaminal intermediate readily dehydrates to yield the stable, aromatic pyrazole ring.[13]

A critical consideration with unsymmetrical diketones is the potential for the formation of regioisomers.[13] The reaction conditions, particularly pH, can influence which carbonyl group is attacked first, thereby affecting the final product ratio.[14]

Step A: Synthesis of 1-(2-methoxyphenyl)butane-1,3-dione

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

To this solution, add 2'-methoxyacetophenone (1.0 eq).

-

Add ethyl acetate (1.5 eq) dropwise to the stirred solution at room temperature.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 1,3-dione.

Step B: Synthesis of this compound

-

Dissolve 1-(2-methoxyphenyl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[9]

-

Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of acid (if not using acetic acid as the solvent) can accelerate the reaction.[7]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain 3-(2-Methoxyphenyl)-5-methyl-1H-pyrazole.

Strategy 2: Synthesis from α,β-Unsaturated Carbonyl Intermediates

An alternative and powerful strategy involves the reaction of hydrazine with α,β-unsaturated ketones, commonly known as chalcones.[5][15] This method first forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.

Core Starting Materials:

-

Binucleophile: Hydrazine Hydrate (H₂N-NH₂·H₂O).

-

Three-Carbon Synthon: A chalcone derivative, such as (E)-1-(2-methoxyphenyl)-3-arylprop-2-en-1-one.

Chalcones are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[16]

Starting Materials for the Precursor:

-

Ketone: 2'-Methoxyacetophenone

-

Aldehyde: An appropriate aromatic or aliphatic aldehyde (e.g., benzaldehyde).

-

Catalyst: Aqueous sodium hydroxide or potassium hydroxide.

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of one of the hydrazine nitrogens to the β-carbon of the α,β-unsaturated system.

-

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the carbonyl carbon, forming a five-membered pyrazoline ring.

-

Oxidation: The resulting pyrazoline is not aromatic. Aromatization is achieved through an oxidation step, which can occur in situ or as a separate step, to yield the final pyrazole. Various oxidizing agents can be employed, or air oxidation may suffice under certain conditions.

Step A: Synthesis of (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (Example Chalcone)

-

Dissolve 2'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 20-40%) to the stirred mixture at room temperature.[17]

-

Continue stirring for 2-4 hours. A precipitate will typically form.

-

Monitor the reaction by TLC. Once the starting materials are consumed, pour the reaction mixture into ice water.

-

Filter the precipitated chalcone, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.

Step B: Synthesis of 3-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole

-

Suspend the synthesized chalcone (1.0 eq) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) and reflux the mixture for 6-8 hours.

-

Cool the reaction mixture. The product may precipitate directly.

-

If no precipitate forms, pour the mixture into ice water.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Comparative Analysis of Synthetic Strategies

| Feature | Knorr Pyrazole Synthesis | Synthesis from Chalcones |

| Key Precursor | 1,3-Dicarbonyl Compound | α,β-Unsaturated Carbonyl (Chalcone) |

| Starting Materials | 2'-Methoxyacetophenone, Ethyl Acetate, Hydrazine | 2'-Methoxyacetophenone, Aldehyde, Hydrazine |

| Key Intermediate | Hydrazone | Pyrazoline |

| Advantages | High yields, often rapid reaction, direct formation of the aromatic ring.[9] | Readily available starting materials, robust Claisen-Schmidt condensation.[16] |

| Disadvantages | Potential for regioisomer formation with unsymmetrical diketones.[13] The 1,3-dicarbonyl precursor often requires separate synthesis. | Requires an additional oxidation step for aromatization. Can also produce regioisomers depending on the chalcone substitution. |

Visualization of Synthetic Workflows

Overall Synthetic Landscape

Caption: Key synthetic pathways to this compound.

Detailed Knorr Synthesis Workflow

Sources

- 1. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

A Spectroscopic Guide to Rimonabant (SR141716A): Elucidating the Molecular Architecture of a Key Cannabinoid Receptor Antagonist

Introduction

In the landscape of neuropharmacology and drug development, a thorough understanding of a compound's molecular structure is paramount. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for CAS number 168273-06-1, more commonly known as Rimonabant or SR141716A. Initially developed as a potent and selective antagonist for the cannabinoid CB1 receptor, Rimonabant has been a subject of extensive research due to its therapeutic potential in treating obesity and related metabolic disorders.[1][2] Although later withdrawn from the market due to concerns about psychiatric side effects, its value as a research tool remains undiminished, providing a template for the design of new therapeutic agents.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic data that defines the structure and purity of Rimonabant. By delving into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to provide a foundational understanding of the experimental methodologies and the interpretation of the resulting data, thereby ensuring scientific integrity and fostering further research.

Chemical Identity

-

Systematic Name: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide[1]

-

Synonyms: SR141716A, Acomplia, Zimulti[1]

-

CAS Number: 168273-06-1 (free base), 158681-13-1 (hydrochloride)[3][4]

-

Molecular Formula: C₂₂H₂₁Cl₃N₄O[5]

-

Molecular Weight: 463.79 g/mol [5]

Spectroscopic Analysis: A Multi-faceted Approach to Structural Confirmation

The definitive identification and characterization of a complex organic molecule like Rimonabant necessitate a combinatorial approach, employing various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high-fidelity molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Rimonabant, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its various structural motifs.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of Rimonabant is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Rimonabant in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR, a spectral width of 0-14 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain a clean, interpretable spectrum.

¹H NMR Data Interpretation

While a full, publicly available, and assigned ¹H NMR spectrum is not readily found in the primary literature, a publication by De Meester et al. (2022) provides key chemical shifts in their supplementary information for a closely related derivative.[6] For Rimonabant itself, the expected proton signals can be predicted based on its structure and general chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for Rimonabant

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 7.0 - 8.0 | Multiplets |

| Piperidine protons (α to N) | ~2.7 - 2.9 | Multiplet |

| Piperidine protons (β, γ to N) | ~1.4 - 1.7 | Multiplets |

| Pyrazole-CH₃ | ~2.1 - 2.3 | Singlet |

| NH proton | Variable (broad singlet) | Broad Singlet |

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region, which arise from the three distinct chlorinated phenyl rings. The use of a deuterated solvent with a well-known residual peak (e.g., DMSO-d₆ at 2.50 ppm) provides an internal reference for accurate chemical shift calibration.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Rimonabant will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. A longer acquisition time and a greater number of scans are also common.

Expected ¹³C NMR Data

Based on the structure of Rimonabant, one would expect to observe signals in the following regions:

-

Aromatic Carbons: 120-150 ppm

-

Carbonyl Carbon (C=O): 160-170 ppm

-

Pyrazole Ring Carbons: 110-150 ppm

-

Piperidine Carbons: 20-60 ppm

-

Methyl Carbon (-CH₃): 10-20 ppm

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Rimonabant, Electrospray Ionization (ESI) is a common technique that allows for the gentle ionization of the molecule, typically yielding the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and provide valuable structural information.

Experimental Protocol: ESI-MS/MS

-

Sample Infusion: A dilute solution of Rimonabant in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming ions.

-

Mass Analysis (MS1): The ions are guided into the mass analyzer, where the protonated molecular ion [M+H]⁺ is selected.

-

Collision-Induced Dissociation (CID): The selected precursor ion is directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This induces fragmentation.

-

Mass Analysis (MS2): The resulting fragment ions are then analyzed in a second mass analyzer, generating the MS/MS spectrum.

Mass Spectrometry Data and Fragmentation Pattern

Several studies have reported the mass spectrometric analysis of Rimonabant. The protonated molecular ion [M+H]⁺ is observed at an m/z of 463.[7][8] The most prominent fragmentation pathway observed in tandem MS involves the cleavage of the amide bond, leading to a characteristic product ion at m/z 363.[7][8] Another qualifier fragment has been reported at m/z 300.[9]

Table 2: Key Mass Spectrometry Data for Rimonabant

| Ion | m/z (Observed) |

| [M+H]⁺ | 463 |

| Fragment 1 | 363 |

| Fragment 2 | 300 |

Diagram: Proposed ESI-MS/MS Fragmentation of Rimonabant

Caption: Proposed fragmentation pathway of Rimonabant in ESI-MS/MS.

Trustworthiness of the Protocol: The use of multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, provides a highly selective and sensitive method for the quantification of Rimonabant in complex matrices like plasma.[7][8] This self-validating system ensures that the detected signal is indeed from the target analyte.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining the IR spectrum of a solid sample:

-

Sample Placement: A small amount of solid Rimonabant is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Data Output: The detector measures the attenuated IR beam, and the data is processed to generate the IR spectrum.

Expected IR Absorption Bands

Table 3: Expected IR Absorption Bands for Rimonabant

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amide) | 3200-3400 | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-2960 | Stretching vibration |

| C=O (Amide) | 1630-1680 | Stretching vibration (Amide I band) |

| C=N, C=C (Aromatic/Pyrazole) | 1450-1600 | Ring stretching vibrations |

| C-N | 1000-1350 | Stretching vibration |

| C-Cl | 600-800 | Stretching vibration |

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation charts that link specific vibrational frequencies to particular functional groups. These correlations are grounded in the fundamental principles of molecular vibrations and have been empirically validated across a vast range of organic compounds.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a robust and unambiguous structural confirmation of Rimonabant (CAS 168273-06-1). The ¹H NMR spectrum reveals the proton environment and connectivity, while mass spectrometry confirms the molecular weight and provides key fragmentation information. Infrared spectroscopy identifies the characteristic functional groups present in the molecule. Although complete, publicly available ¹³C NMR and assigned IR spectra are not readily accessible, the expected data based on the known structure are consistent with the available information.

This in-depth guide serves as a valuable resource for scientists and researchers, providing not only the spectroscopic data itself but also the underlying experimental rationale and interpretative logic. By adhering to principles of scientific integrity and providing authoritative references, this document aims to facilitate the continued study and application of this important pharmacological tool.

References

-

De Meester, C., et al. (2022). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. ACS Medicinal Chemistry Letters. [Link]

-

Shabani, S., et al. (2021). Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes. Journal of Controlled Release. [Link]

-

National Institute of Standards and Technology. (n.d.). Rimonabant. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Rimonabant. In PubChem. [Link]

-

Di Marzo, V., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Di Marzo, V., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Nirogi, R., et al. (2008). Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma. Biomedical Chromatography. [Link]

-

McCulloch, M., et al. (2008). Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry. Journal of Chromatography B. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Gunduz-Cinar, O., et al. (2021). A cortico-amygdala neural substrate for endocannabinoid modulation of fear extinction. Neuron. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. [Link]

-

BOC Sciences. (2019). Rimonabant Hydrochloride. SlideServe. [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Rinaldi-Carmona, M., et al. (1995). Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist. Life Sciences. [Link]

-

Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters. [Link]

-

McPartland, J. M., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology. [Link]

-

Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. [Link]

-

Di Marzo, V., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-N-piperidin-1-yl-1H-pyrazole-4-carboxamide. In PubChem. [Link]

-

Akyuz, S., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

Tan, Y. B. K., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]

-

Silvestri, R., et al. (2007). Exploring the binding features of rimonabant analogues and acyclic CB1 antagonists: docking studies and QSAR analysis. Journal of Medicinal Chemistry. [Link]

-

Price, T. J., et al. (2005). CB1 receptor antagonist SR141716A increases capsaicin-evoked release of Substance P from the adult mouse spinal cord. British Journal of Pharmacology. [Link]

-

Landsman, R. S., et al. (1997). Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors. European Journal of Pharmacology. [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]

Sources

- 1. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rimonabant | 168273-06-1 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 3-(2-Methoxyphenyl)-1H-pyrazole

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methoxyphenyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the evaluation of the , a heterocyclic compound of interest in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs, making a thorough understanding of its physicochemical properties critical for drug development.[1][2][3] This document outlines predictive insights based on the molecule's structure and details robust, step-by-step experimental protocols for determining its aqueous solubility and stability under various stress conditions, in alignment with regulatory expectations.[4][5][6] The methodologies described herein are designed for researchers, chemists, and formulation scientists, providing a self-validating system for the comprehensive characterization of this and similar novel chemical entities.

Introduction and Molecular Overview

The pyrazole ring system is a cornerstone of contemporary drug design, valued for its metabolic stability and versatile biological activities, which span anti-inflammatory, anti-cancer, and anti-infective applications.[1][3] The specific compound, this compound (CAS No: 59843-63-9, Molecular Formula: C10H10N2O), incorporates a methoxy-substituted phenyl ring at the 3-position of the pyrazole core.[7][8] This substitution is anticipated to significantly influence its physicochemical properties, including solubility and stability, which are paramount to its potential as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy. Therefore, a rigorous evaluation of these parameters is a non-negotiable prerequisite for advancing any drug candidate through the development pipeline.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor.[2]

-

2-Methoxyphenyl Group: The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the phenyl ring. Its ortho position may introduce steric hindrance and the potential for intramolecular interactions.

-

Hydrogen Bonding Potential: The molecule possesses both hydrogen bond donor (pyrazole N-H) and acceptor (pyrazole N and methoxy oxygen) sites, which will dictate its interactions with aqueous and organic solvents.[9][10]

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The assessment of solubility should be approached in a tiered manner, beginning with high-throughput kinetic measurements and progressing to definitive thermodynamic equilibrium studies for lead candidates.

Theoretical Considerations and Predictive Analysis

Based on its structure, this compound is predicted to be a weakly basic compound with limited aqueous solubility. The aromatic rings contribute to its lipophilicity. The pKa of the pyrazole ring is typically in the range of 2-3, suggesting it will be largely neutral at physiological pH. Computational tools can provide initial estimates for LogP (a measure of lipophilicity) and aqueous solubility (LogS), which, while not a substitute for experimental data, are invaluable for guiding initial formulation strategies.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility assessment of this compound.

Protocol 1: Kinetic Solubility Measurement

This high-throughput method is ideal for early discovery phases to quickly rank compounds. It measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in triplicate, resulting in a final concentration of 100 µM and 1% DMSO. Mix vigorously for 1-2 hours at room temperature.

-

Precipitation Measurement: After incubation, measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. Alternatively, filter the plate and analyze the filtrate.

-

Quantification: Use a standard curve to determine the concentration of the compound remaining in solution via HPLC-UV analysis of the clear supernatant/filtrate.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility, essential for preclinical development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours, allowing the system to reach equilibrium. The presence of undissolved solid must be confirmed visually at the end of the experiment.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Summary Table

All quantitative solubility data should be organized for clear interpretation.

| Parameter | pH 1.2 Buffer | pH 4.5 Acetate Buffer | pH 6.8 Phosphate Buffer | Fasted State Simulated Intestinal Fluid (FaSSIF) |

| Kinetic Solubility (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Thermodynamic Solubility (µg/mL) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Stability Profile and Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[4][6] These studies are fundamental to developing stability-indicating analytical methods.

Overview of Forced Degradation Workflow

The process involves subjecting the compound to stress conditions more severe than those used for accelerated stability testing to provoke degradation.

Caption: Systematic workflow for forced degradation studies.

Protocol 3: Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent compound from its byproducts.

A. Acid/Base Hydrolysis:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, HCl for the base sample), and dilute to a final concentration for HPLC analysis.[11]

B. Oxidative Degradation:

-

Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over several hours by taking aliquots for immediate HPLC analysis.[11]

C. Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat it at 80°C.

-

Analyze samples at various time points.

D. Photolytic Degradation:

-

Expose both solid and solution samples of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

Maintain a control sample protected from light.

-

Analyze the exposed and control samples.

Analytical Approach and Data Interpretation

A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent peak from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. LC-MS should be used to obtain the mass of the degradation products to aid in their structural elucidation.[11][12]

The results are summarized to map the compound's stability profile.

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Observations/Notes |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |

| Base Hydrolysis | 0.1 M NaOH, RT | 24h | [Value] | [Value] | [e.g., Rapid degradation observed] |

| Oxidation | 3% H₂O₂, RT | 8h | [Value] | [Value] | [e.g., N-oxide formation suspected] |

| Thermal (Solid) | 80°C | 72h | [Value] | [Value] | [e.g., Compound is thermally stable] |

| Photolytic | ICH Q1B | - | [Value] | [Value] | [e.g., Compound is photolabile] |

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the . By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to understand the compound's behavior in a pharmaceutical context. The insights gained from these studies are critical for making informed decisions regarding lead candidate selection, guiding formulation development to overcome potential bioavailability challenges, and ensuring the development of a safe, stable, and effective final drug product.

References

-

Molecules. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

Acta Crystallographica Section E. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. NIH. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. [Link]

-

STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]

-

Molecules. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). [Link]

-

ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. [Link]

-

ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Molecules. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. [Link]

-

RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

ResearchGate. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

Scientific Reports. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. NIH. [Link]

-

Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Molecules. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH. [Link]

-

Crystals. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. jocpr.com [jocpr.com]

- 12. jocpr.com [jocpr.com]

A Technical Guide to the Theoretical Calculation of 3-(2-Methoxyphenyl)-1H-pyrazole Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The compound 3-(2-Methoxyphenyl)-1H-pyrazole is of particular interest due to the inclusion of the methoxyphenyl group, a common moiety in drug candidates that can influence binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the modern computational methodologies used to theoretically characterize the structural, electronic, and biological properties of this compound, offering predictive insights that are crucial for rational drug design and development.[3]

Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)

Rationale for Methodology Selection

To investigate the intrinsic properties of a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice. It offers a robust balance between computational accuracy and resource efficiency, making it ideal for systems of this size.[1][4] For this guide, we select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely validated for predicting the electronic and structural properties of heterocyclic compounds.[5] The 6-311++G(d,p) basis set is employed to ensure a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[6][7]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

A self-validating protocol is essential for trustworthy computational results. The first step is to determine the molecule's most stable three-dimensional conformation.

Step-by-Step Protocol:

-

Structure Input: The initial 3D structure of this compound is constructed using a molecular editor.

-

Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the lowest electronic energy.[7]

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is executed at the same level of theory. The purpose is twofold:

Analysis of Molecular Properties

Structural Parameters: The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. A key parameter for this compound is the dihedral angle between the pyrazole ring and the methoxyphenyl ring. This angle dictates the molecule's overall shape and influences how it can interact with biological targets. The methoxy group's orientation is also critical, as it can act as a hydrogen bond acceptor.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-N (pyrazole) | Average bond length within the pyrazole ring | ~1.36 Å |

| C-C (pyrazole-phenyl) | Bond length connecting the two ring systems | ~1.48 Å |

| C-O (methoxy) | Bond length of the ether linkage | ~1.37 Å |

| Dihedral Angle | Torsion angle between the pyrazole and phenyl rings | ~20-40° |

Note: Values are typical estimates based on DFT calculations of similar structures.[6]

Electronic Properties: Understanding the electronic landscape of a molecule is fundamental to predicting its reactivity.[1]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, revealing the charge distribution from a reactant's perspective.[11] It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and predicting intermolecular interactions like hydrogen bonding.[12][13] In an MEP map, regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[14] For this compound, the nitrogen atom at position 2 of the pyrazole ring and the oxygen of the methoxy group are expected to be prominent negative regions.

Table 2: Calculated Electronic Properties

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 eV | Electron-donating capability |

| ELUMO | -1.1 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.1 eV | High kinetic stability, low reactivity |

Note: Representative values based on DFT/B3LYP calculations for similar pyrazole derivatives.[15]

Predicted Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure.[16] The theoretical spectrum helps in assigning specific vibrational modes to the observed experimental peaks.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber |

|---|---|---|

| N-H Stretch | Pyrazole Ring | ~3450 cm⁻¹ |

| C-H Stretch (Aromatic) | Phenyl & Pyrazole Rings | 3100-3000 cm⁻¹ |

| C-H Stretch (Aliphatic) | Methoxy Group (-CH₃) | 2950-2850 cm⁻¹ |

| C=N Stretch | Pyrazole Ring | ~1580 cm⁻¹ |

| C-O Stretch (Aryl Ether) | Methoxy Group | ~1250 cm⁻¹ |

Note: Frequencies are unscaled and based on typical DFT/B3LYP results for related molecules.[8][17]

Part 2: Application in Drug Development - Molecular Docking

Rationale and Target Selection

While quantum chemical calculations reveal the intrinsic properties of the molecule, molecular docking predicts its behavior in a biological context.[3] This technique simulates the interaction between our ligand, this compound, and a macromolecular target, typically a protein. Many pyrazole derivatives are known to be potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[18] Therefore, COX-2 (PDB ID: 3LN1) is selected as a logical and authoritative target for our docking study.[19]

Experimental Protocol: Molecular Docking

Step-by-Step Protocol:

-

Ligand Preparation: The DFT-optimized, low-energy 3D structure of this compound is used. Partial charges are assigned, and rotatable bonds are defined.

-

Protein Preparation: The crystal structure of COX-2 is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned to the amino acid residues.

-

Binding Site Definition: The active site, or "binding pocket," of the enzyme is defined. This is typically a grid box centered on the position of the co-crystallized inhibitor (e.g., celecoxib) in the original crystal structure.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore various conformations (poses) of the ligand within the binding site.[20] The algorithm scores each pose based on a scoring function that estimates the binding affinity (free energy of binding).

-

Analysis: The top-ranked poses are analyzed to determine the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues.

Predicted Binding Interactions with COX-2

The analysis of the docked pose reveals how this compound fits into the COX-2 active site. The sulfonamide group of known inhibitors like celecoxib typically forms a crucial hydrogen bond with His90 and Arg513 in a selective side pocket.[18] While our molecule lacks this group, other interactions are key.

-

The pyrazole ring can form hydrogen bonds with residues like Arg120 and Tyr355.[20]

-

The methoxyphenyl ring is predicted to fit into a hydrophobic pocket, forming favorable van der Waals and π-π stacking interactions with aromatic residues such as Tyr385 and Trp387.

-

The methoxy group's oxygen atom may act as a hydrogen bond acceptor, potentially interacting with residues like Arg499 or Tyr341.[19]

Table 4: Predicted Docking Results with COX-2 (PDB: 3LN1)

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -8.0 to -9.5 kcal/mol |

| Key H-Bond Interaction | Pyrazole N-H with backbone carbonyl of Phe518 | Donor-Acceptor |

| Key Hydrophobic Interaction | Methoxyphenyl ring with Val523, Ala527 | van der Waals |

| Key π-π Interaction | Phenyl ring with Tyr385 | Stacking |

Note: Outcomes are hypothetical predictions based on docking studies of similar pyrazole-based ligands into the COX-2 active site.[19][21]

Conclusion

This guide has detailed a robust, multi-faceted theoretical approach to characterizing this compound. Through the systematic application of Density Functional Theory, we can reliably predict its stable structure, electronic reactivity, and spectroscopic signatures. These fundamental insights are then leveraged in molecular docking simulations to forecast its potential as a selective enzyme inhibitor. This synergy between quantum chemistry and molecular modeling provides a powerful, cost-effective strategy to accelerate the drug discovery process, enabling researchers to prioritize candidates with the highest potential for therapeutic success before committing to extensive synthetic and experimental validation.[3]

References

-

Jana, S. B., Raghuwanshi, K., Rai, G. K., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

-

Bhosale, S., & Padhye, S. (2014). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

-

Mondal, J., & Shinde, S. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Al-Otaibi, J. S., et al. (2024). Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and Pharmacokinetic Predictions. ACS Omega. [Link]

-